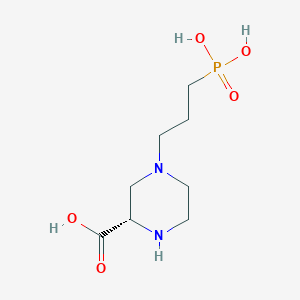

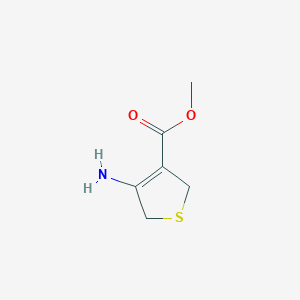

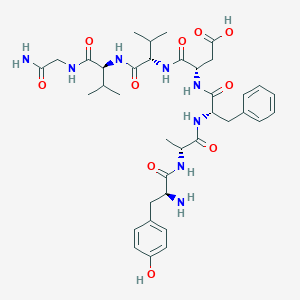

![molecular formula C4H2ClF2NO B058481 5-[(氯代)(二氟代)甲基]-1,2-恶唑 CAS No. 116611-76-8](/img/structure/B58481.png)

5-[(氯代)(二氟代)甲基]-1,2-恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

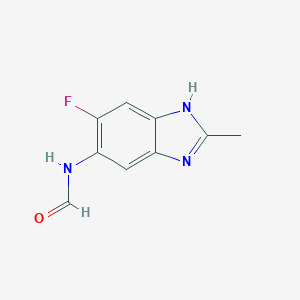

The compound 5-[Chloro(difluoro)methyl]-1,2-oxazole is a chemical entity recognized for its involvement in the synthesis of various organic compounds. It is noteworthy in chemical research due to its distinct functional groups that impart unique chemical and physical properties.

Synthesis Analysis

The synthesis of similar compounds involves techniques such as the room temperature 1,3-dipolar cycloaddition, which has been demonstrated in the synthesis of 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles. These reactions exhibit high regioselectivity under the influence of a Cu(I) salt as a catalyst, although direct synthesis details of 5-[Chloro(difluoro)methyl]-1,2-oxazole might differ, the method provides insight into handling similar halogenated and fluorinated compounds (Hu et al., 2008).

Molecular Structure Analysis

The molecular structure of related halogenated and fluorinated oxazoles, like those studied in synthesis methods, can be determined through techniques like X-ray crystallography, NMR, and elemental analysis. These methods help in understanding the arrangement of atoms within the molecule and the spatial geometry which influences its reactivity and interactions (Hu et al., 2008).

科学研究应用

电化学氟化

恶唑基硫化物的电化学氟化以生成二氟恶唑啉衍生物,展示了一个区域选择性阳极二氟化过程。该方法突出了在氟化中针对特定分子位点的精确性,避免了硫原子,并在电化学条件下产生了多种氟化产物 (Riyadh, Ishii, & Fuchigami, 2002)。

恶唑的合成方法

2,5-二取代和 2,4,5-三取代恶唑的一种新型合成方法涉及 1-(甲硫基)丙酮与腈的反应,为恶唑提供了一条简化的途径。这种方法强调了恶唑合成中的效率和多功能性,能够生产在材料科学和化学中具有潜在应用的化合物 (Herrera 等,2006)。

光氧化还原催化

光氧化还原催化促进了二氟烷基化恶唑从亚甲基-2-恶唑啉和二氟烷基化试剂的合成。该策略突出了光氧化还原催化在生成二氟恶唑衍生物中的应用,拓宽了通过光介导合成技术可获得的功能材料的范围 (Gui-ting Song 等,2019)。

结构和振动研究

基质分离的 4-氯-5-苯基异恶唑-3-羧酸甲酯的结构和振动特性提供了对构象异构体的稳定性以及紫外线照射后形成的光产物的见解。这项研究强调了结构分析在理解恶唑衍生物的光物理性质和反应性方面的重要性 (Lopes 等,2011)。

金催化

金催化为恶唑提供了一条温和的合成途径,原料是 N-炔丙基甲酰胺,强调了金化合物在温和条件下催化恶唑形成的用途。该过程展示了金催化在有机合成中的潜力,为具有不同官能团的恶唑衍生物提供了直接途径 (Hashmi 等,2004)。

安全和危害

属性

IUPAC Name |

5-[chloro(difluoro)methyl]-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClF2NO/c5-4(6,7)3-1-2-8-9-3/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJPPFAOCXDDPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C(F)(F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClF2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10557090 |

Source

|

| Record name | 5-[Chloro(difluoro)methyl]-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[Chloro(difluoro)methyl]-1,2-oxazole | |

CAS RN |

116611-76-8 |

Source

|

| Record name | 5-[Chloro(difluoro)methyl]-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

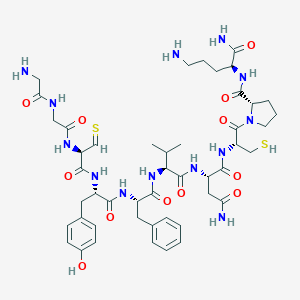

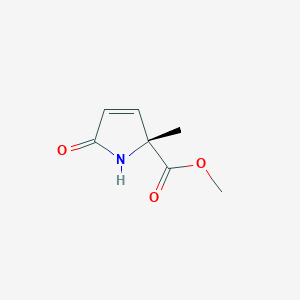

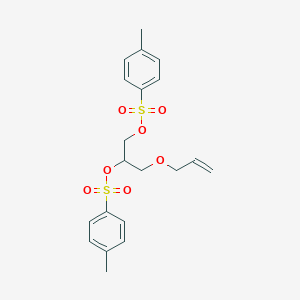

![5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B58431.png)